(1-(3,4-Dimethylbenzyl)cyclopropyl)methanol
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Overview
Description
(1-(3,4-Dimethylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C13H18O It is characterized by a cyclopropyl group attached to a methanol moiety, which is further substituted with a 3,4-dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol typically involves the reaction of 3,4-dimethylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-Dimethylbenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 3,4-Dimethylbenzylcyclopropylcarboxylic acid.
Reduction: 3,4-Dimethylbenzylcyclopropane.
Substitution: 3,4-Dimethylbenzylcyclopropylmethanol derivatives with nitro or halogen substituents.
Scientific Research Applications
Chemistry
In chemistry, (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological systems. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of fragrances, agrochemicals, and other specialty chemicals. Its reactivity and structural diversity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The methanol moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzylcyclopropyl)methanol
- (1-(4-Methylbenzyl)cyclopropyl)methanol
- (1-(3,4-Dichlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(3,4-Dimethylbenzyl)cyclopropyl)methanol is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct steric and electronic properties. This differentiation can influence the compound’s reactivity, stability, and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
[1-[(3,4-dimethylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H18O/c1-10-3-4-12(7-11(10)2)8-13(9-14)5-6-13/h3-4,7,14H,5-6,8-9H2,1-2H3 |
InChI Key |
PTAZRPYHQVCLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2(CC2)CO)C |
Origin of Product |
United States |
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